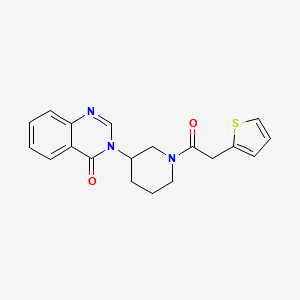

3-(1-(2-(thiophen-2-yl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one

Description

Properties

IUPAC Name |

3-[1-(2-thiophen-2-ylacetyl)piperidin-3-yl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S/c23-18(11-15-6-4-10-25-15)21-9-3-5-14(12-21)22-13-20-17-8-2-1-7-16(17)19(22)24/h1-2,4,6-8,10,13-14H,3,5,9,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWZBDFOKZKLPET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CC2=CC=CS2)N3C=NC4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-(thiophen-2-yl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives.

Introduction of the Piperidine Ring: This step might involve the reaction of the quinazolinone intermediate with a piperidine derivative under suitable conditions.

Attachment of the Thiophene Moiety: The final step could involve the acylation of the piperidine ring with a thiophene-containing acyl chloride or similar reagent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound might undergo oxidation reactions, particularly at the thiophene moiety.

Reduction: Reduction reactions could target the quinazolinone core or the piperidine ring.

Substitution: Substitution reactions might occur at various positions on the quinazolinone core or the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce various reduced forms of the quinazolinone or piperidine rings.

Scientific Research Applications

Anticancer Activity

Quinazolinone derivatives have been extensively studied for their anticancer properties. The incorporation of thiophene and piperidine moieties enhances the biological activity of the compound. Research indicates that quinazolinones can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For instance, studies have shown that certain quinazolinone derivatives exhibit selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. Quinazolinones are known to possess broad-spectrum antibacterial and antifungal properties. The thiophene ring contributes to the lipophilicity of the molecule, facilitating better membrane permeability and enhancing its efficacy against microbial strains .

Neuropharmacological Effects

Research into the neuropharmacological applications of quinazolinones suggests potential benefits in treating neurological disorders such as epilepsy and depression. The piperidine structure may enhance interactions with neurotransmitter receptors, contributing to its anticonvulsant and antidepressant effects. Preliminary studies have shown that derivatives can modulate GABAergic and serotonergic systems, which are crucial in managing mood disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of 3-(1-(2-(thiophen-2-yl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one. Modifications to the thiophene and piperidine components can significantly influence biological activity. For instance:

| Modification | Effect on Activity |

|---|---|

| Substituting different groups on thiophene | Alters antimicrobial potency |

| Varying piperidine substitutions | Influences neuropharmacological effects |

Case Study 1: Anticancer Activity

A study investigated a series of quinazolinone derivatives, including those similar to 3-(1-(2-(thiophen-2-yl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one), revealing significant inhibition of cell proliferation in human breast cancer cells (MCF-7). The mechanism was linked to apoptosis induction via mitochondrial pathways .

Case Study 2: Neuropharmacological Effects

In a neuropharmacological assessment, compounds based on the quinazolinone scaffold exhibited promising results in animal models for anxiety and depression. The study highlighted that the introduction of a thiophene moiety improved binding affinity to serotonin receptors, suggesting a pathway for developing novel antidepressants .

Mechanism of Action

The mechanism of action of 3-(1-(2-(thiophen-2-yl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Structural Analogs

The compound’s structural analogs can be categorized based on substitutions at the quinazolinone core and attached functional groups:

Key Observations :

- Thiophene vs. Benzyl/Aliphatic Substituents : The thiophene-acetyl group in the target compound may confer distinct electronic and steric properties compared to benzylthio or aliphatic-thio groups. Aliphatic-thio derivatives exhibit superior carbonic anhydrase II inhibition (KI: 6.4–14.2 nM) over benzylthio analogs (KI: 229.4–740.2 nM) .

- Piperidine Moiety : The piperidine ring in the target compound could enhance solubility or receptor binding, similar to pyridinyl or isoxazolyl groups in analogs .

Structure-Activity Relationship (SAR)

- Position 2 Substitutions :

- Position 3 Modifications :

- Heterocyclic Additions :

- Isoxazolyl (compound 23) and pyrazolyl (compound 5a-j) groups enhance receptor affinity .

Biological Activity

The compound 3-(1-(2-(thiophen-2-yl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one is a novel derivative of quinazolinone, a class of heterocyclic compounds known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular structure of the compound can be described as follows:

- Molecular Formula: C18H20N2O2S

- Molecular Weight: 320.43 g/mol

- IUPAC Name: 3-(1-(2-(thiophen-2-yl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one

The presence of a thiophene ring and a piperidine moiety contributes to its biological activity by enhancing interactions with various biological targets.

Anticancer Properties

Quinazolinone derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with a quinazolinone core can inhibit the proliferation of cancer cells by targeting key signaling pathways involved in tumor growth.

-

Mechanism of Action:

- Quinazolinones act as inhibitors of tyrosine kinase receptors (TKRs), which are overexpressed in several cancers such as breast, ovarian, and prostate cancer .

- The compound's structural features may allow it to bind effectively to the active sites of these receptors, disrupting downstream signaling pathways essential for cell survival and proliferation .

-

Case Studies:

- A study examining various quinazolinone derivatives demonstrated significant cytotoxic effects against different cancer cell lines, including MCF-7 (breast cancer), HT-29 (colon cancer), and PC3 (prostate cancer). The IC50 values for some derivatives were reported as low as 10 µM .

- In another study, novel quinazolinone derivatives exhibited strong antiproliferative activity against non-small cell lung cancer (NSCLC) cells, with similar IC50 values indicating their potential as effective anticancer agents .

Anti-inflammatory and Analgesic Effects

Quinazolinones are also recognized for their anti-inflammatory properties. The compound's ability to modulate inflammatory responses may be attributed to its interaction with inflammatory mediators.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(1-(2-(thiophen-2-yl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with anthranilic acid derivatives (e.g., N-methyl anthranilic acid) and react with thiophene-2-carboxylic acid under reflux in benzene with pyridine as a catalyst (adapted from ).

- Step 2 : Introduce the piperidine moiety via condensation reactions. For example, use PEG-supported carbodiimides for efficient coupling ( ).

- Optimization : Adjust solvent systems (e.g., DMF for higher polarity), temperature (reflux vs. room temperature), and catalysts (e.g., Fe powder for reduction steps, as in ).

- Key Data : Yields vary from 60–85% depending on substituents ( , Table 1).

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?

- Methodology :

- NMR : Confirm the presence of the thiophene ring (δ 6.8–7.2 ppm for aromatic protons) and piperidine protons (δ 2.5–3.5 ppm for CH₂ groups) ( ).

- HPLC : Assess purity (>95% for biological assays; ).

- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 406.1 for C₂₁H₁₉N₃O₂S).

Q. How is preliminary biological screening conducted for quinazolinone derivatives, and what targets are prioritized?

- Methodology :

- In vitro assays : Test anti-inflammatory activity via NF-κB/AP-1 inhibition ( , Scheme 12) and kinase inhibition (e.g., Chk1 kinase assays; ).

- Cell-based models : Use cancer cell lines (e.g., MCF-7, HeLa) for IC₅₀ determination ( ).

- Key Data : IC₅₀ values range from 2–50 μM for NF-κB inhibition ( ).

Advanced Research Questions

Q. How do structural modifications (e.g., thiophene vs. phenyl substituents) influence the compound’s biological activity?

- SAR Analysis :

- Thiophene vs. Phenyl : Thiophene enhances π-π stacking in kinase binding pockets (e.g., Chk1 inhibition improves by 3-fold; ).

- Piperidine Substitution : 3-Piperidinyl positioning increases metabolic stability compared to 4-substituted analogs ( ).

- Key Data : Trifluoromethoxy groups (as in ) boost lipophilicity (logP increase by 1.5), enhancing blood-brain barrier penetration.

Q. What mechanistic insights exist for this compound’s anti-inflammatory or anticancer effects?

- Methodology :

- Molecular Docking : Simulate binding to NF-κB p65 subunit (PDB: 1NFK) to identify H-bond interactions with quinazolinone’s carbonyl group ( ).

- Transcriptional Assays : Use luciferase reporters to quantify AP-1 inhibition ( ).

- Kinase Profiling : Screen against a panel of 50 kinases to identify off-target effects (e.g., GSK3β inhibition in ).

Q. How can contradictory data between in vitro and in vivo efficacy be resolved?

- Experimental Design :

- Pharmacokinetic Studies : Measure plasma half-life and tissue distribution in rodent models ( ).

- Metabolite Identification : Use LC-MS to detect oxidative metabolites (e.g., sulfoxide formation via ).

- Dose Optimization : Adjust dosing regimens to account for rapid clearance (e.g., BID vs. QD administration).

Q. What strategies improve the compound’s stability under physiological conditions?

- Methodology :

- Radical Scavengers : Add ascorbic acid to prevent oxidation of the thiophene moiety ( ).

- Prodrug Design : Mask the quinazolinone carbonyl as an ester (e.g., ethyl ester prodrugs increase solubility 10-fold; ).

- pH Stability Testing : Conduct accelerated degradation studies at pH 1–10 ( ).

Data Contradiction Analysis

Q. Why do some studies report high Chk1 inhibition (IC₅₀ < 1 μM) while others show moderate activity (IC₅₀ ~10 μM)?

- Resolution Strategies :

- Assay Conditions : Compare ATP concentrations (e.g., 10 μM vs. 100 μM ATP alters IC₅₀ by 5-fold; ).

- Protein Source : Use recombinant human Chk1 vs. cell lysates (post-translational modifications may affect binding).

- Structural Confirmation : Re-synthesize disputed compounds and verify purity via HPLC ( ).

Safety and Handling

Q. What safety protocols are essential when handling this compound?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.